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Introduction
CD161 (C-type lectin domain family 5 member B), also known as NKR-P1A, is a C-type lectin-

like receptor expressed on a majority of Natural Killer (NK) cells and subsets of T cells.[1][2] Its

ligand is the Lectin-like transcript 1 (LLT1), also known as CLEC2D.[3] The interaction between

CD161 and LLT1 is implicated in the regulation of immune responses, with evidence

suggesting both co-stimulatory and inhibitory roles depending on the cellular context.[3][4]

Dysregulation of the CD161-LLT1 pathway has been observed in various cancers, making it a

potential target for novel immunotherapies.[5][6][7]

These application notes provide detailed protocols for the generation of stable CD161-

expressing cell lines, specifically the Jurkat (T cell) and NK-92 (NK cell) lines, which are

naturally CD161-negative, making them ideal models.[8] Furthermore, we describe key

functional assays to characterize the activity of these engineered cell lines, providing a robust

platform for investigating CD161 signaling and screening potential therapeutic agents.
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Parameter Lentiviral Transduction
Electroporation
(Nucleofection)

Cell Type
Jurkat, NK-92, Primary T/NK

cells

Jurkat, NK-92, Primary T/NK

cells

Transduction/Transfection

Efficiency
High (up to 83% in T cells)[9]

Moderate to High (up to 70%

in NK cells)[10][11]

Integration into Host Genome
Yes (stable, long-term

expression)

Transient (episomal) or Stable

(if combined with transposon

systems)

Cell Viability Generally high
Can be lower, optimization

required

Protocol Complexity
Moderate (requires virus

production)
Low to Moderate

Time to Stable Cell Line 2-4 weeks 1-3 weeks

Table 2: Expected Outcomes of Functional Assays on
CD161-Expressing Cell Lines

Functional Assay
CD161-Negative
Control Cells

CD161-Expressing
Cells (upon LLT1
engagement)

Representative
Quantitative Data
(Illustrative)

Cytotoxicity Assay (%

Specific Lysis)
Baseline cytotoxicity

Modulated cytotoxicity

(can be enhanced or

inhibited)

E:T Ratio 10:1: 15%

vs 45% specific

lysis[12]

Cytokine Release

(IFN-γ, pg/mL)
Low/undetectable

Increased IFN-γ

production

50 pg/mL vs 500

pg/mL[13]

Cytokine Release

(TNF-α, pg/mL)
Low/undetectable

Increased TNF-α

production

100 pg/mL vs 800

pg/mL[14]

Cell Proliferation (%

Divided Cells)
Baseline proliferation Increased proliferation

20% vs 60% divided

cells[13]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8056177/
https://www.chayon.co.kr/email/2021/210726_gtx/whitepaper_maxcyte.pdf
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2019.00957/full
https://www.benchchem.com/product/b15569029?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2040258/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.00486/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4768082/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.00486/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: Generation of Stable CD161-Expressing
Jurkat and NK-92 Cell Lines via Lentiviral Transduction
This protocol describes the use of a lentiviral vector to stably express human CD161 in Jurkat

or NK-92 cells.

Materials:

Jurkat (ATCC TIB-152) or NK-92 (ATCC CRL-2407) cells

Lentiviral vector encoding human CD161 with a selectable marker (e.g., puromycin

resistance)

Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

HEK293T cells

Transfection reagent (e.g., PEI)

Complete RPMI-1640 medium (for Jurkat) or Alpha-MEM (for NK-92) supplemented with

10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin

IL-2 (for NK-92 cell culture)

Puromycin

Polybrene

0.45 µm syringe filter

Procedure:

Lentivirus Production: a. One day prior to transfection, seed HEK293T cells in a 10 cm dish

to reach 70-80% confluency on the day of transfection. b. Co-transfect the HEK293T cells

with the CD161 lentiviral vector and packaging/envelope plasmids using a suitable

transfection reagent according to the manufacturer's protocol.[1] c. 48-72 hours post-
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transfection, harvest the lentivirus-containing supernatant and filter it through a 0.45 µm filter.

The virus can be concentrated if necessary.

Transduction of Jurkat or NK-92 Cells: a. Seed Jurkat or NK-92 cells at a density of 0.5 x

10^6 cells/mL in a 6-well plate. b. Add the lentiviral supernatant to the cells at various

multiplicities of infection (MOI) (e.g., 5, 10, 20). c. Add Polybrene to a final concentration of

4-8 µg/mL to enhance transduction efficiency.[1] d. Incubate the cells with the virus for 24-48

hours. For Jurkat cells, spinoculation (centrifugation at 800-1000 x g for 1-2 hours at 32°C)

can be performed to increase transduction efficiency.[15] e. After incubation, centrifuge the

cells, remove the virus-containing medium, and resuspend in fresh complete medium.

Selection of Stable Cell Lines: a. 48-72 hours post-transduction, begin selection by adding

the appropriate concentration of puromycin (previously determined by a kill curve) to the cell

culture medium. b. Maintain the cells under selection pressure for 1-2 weeks, replacing the

medium with fresh puromycin-containing medium every 2-3 days, until non-transduced cells

are eliminated. c. Expand the surviving, puromycin-resistant cells.

Verification of CD161 Expression: a. Confirm CD161 expression on the cell surface of the

stable cell pool by flow cytometry using a fluorophore-conjugated anti-human CD161
antibody.

Protocol 2: Functional Assays for CD161-Expressing
Cell Lines
1. Cytotoxicity Assay (Calcein-AM Release Assay)

This assay measures the ability of CD161-expressing effector cells (Jurkat or NK-92) to lyse

target cells expressing the CD161 ligand, LLT1.

Materials:

CD161-expressing and control effector cells

Target cells (e.g., K562) engineered to express LLT1

Calcein-AM
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96-well V-bottom plates

Complete cell culture medium

Procedure:

Target Cell Labeling: a. Label the LLT1-expressing target cells with Calcein-AM according to

the manufacturer's protocol. b. Wash the labeled target cells twice with PBS and resuspend

in complete medium at a concentration of 1 x 10^5 cells/mL.

Co-culture: a. Plate 100 µL of the labeled target cells (1 x 10^4 cells) into each well of a 96-

well V-bottom plate. b. Add 100 µL of effector cells at various effector-to-target (E:T) ratios

(e.g., 40:1, 20:1, 10:1, 5:1). c. Include control wells for spontaneous release (target cells

only) and maximum release (target cells with lysis buffer).

Incubation and Measurement: a. Centrifuge the plate at 200 x g for 3 minutes and incubate

for 4 hours at 37°C. b. After incubation, centrifuge the plate at 500 x g for 5 minutes. c.

Transfer 100 µL of the supernatant to a new 96-well flat-bottom plate. d. Measure the

fluorescence of the released Calcein-AM using a fluorescence plate reader.

Calculation of Specific Lysis:

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release -

Spontaneous Release)] x 100

2. Cytokine Release Assay (ELISA)

This assay quantifies the secretion of cytokines such as IFN-γ and TNF-α from CD161-

expressing cells upon stimulation.

Materials:

CD161-expressing and control effector cells

Plate-bound anti-CD3 antibody (for Jurkat cells) or IL-12 and IL-18 (for NK-92 cells)[13]

LLT1-Fc fusion protein or LLT1-expressing cells for co-stimulation
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96-well flat-bottom plates

ELISA kits for human IFN-γ and TNF-α

Procedure:

Cell Stimulation: a. Coat a 96-well plate with anti-CD3 antibody and/or LLT1-Fc fusion protein

overnight at 4°C. b. Wash the plate with PBS and seed the CD161-expressing or control

Jurkat cells at a density of 1 x 10^5 cells/well. c. For NK-92 cells, stimulate with IL-12 (10

ng/mL) and IL-18 (50 ng/mL) in the presence or absence of LLT1-expressing stimulator cells.

d. Incubate for 24-48 hours at 37°C.

Supernatant Collection and Analysis: a. Centrifuge the plate and collect the culture

supernatant. b. Measure the concentration of IFN-γ and TNF-α in the supernatants using the

respective ELISA kits according to the manufacturer's instructions.[8][14]

3. Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of CD161-expressing cells in response to stimulation.

Materials:

CD161-expressing and control effector cells

Carboxyfluorescein succinimidyl ester (CFSE)

Stimulation reagents as described in the cytokine release assay

Flow cytometer

Procedure:

Cell Labeling: a. Label the CD161-expressing and control cells with CFSE according to the

manufacturer's protocol. b. Wash the cells twice and resuspend in complete medium.

Cell Culture and Stimulation: a. Seed the CFSE-labeled cells in a 24-well plate and stimulate

as described in the cytokine release assay. b. Culture the cells for 3-5 days.
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Flow Cytometry Analysis: a. Harvest the cells and analyze the CFSE fluorescence by flow

cytometry. b. Cell proliferation is indicated by the serial halving of CFSE fluorescence in

daughter cells. Quantify the percentage of cells that have undergone division.

Visualizations
CD161 Signaling Pathway

CD161 Signaling Pathway

Cell Membrane

Cytoplasm

LLT1 (Ligand) CD161 Receptor
Binding

Lck

Modulates

Acid Sphingomyelinase
Activates

TCR Complex

Activates
ZAP-70

Phosphorylates

Downstream Signaling
(e.g., NF-κB, AP-1)

Ceramide
Generates

Functional Outcomes
(Cytokine Release, Proliferation, Cytotoxicity)

Click to download full resolution via product page

Caption: A diagram of the CD161 signaling pathway.
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Workflow for CD161 Cell Line Generation and Functional Assays
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Caption: Workflow for generating and testing CD161 cell lines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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